

Bakkenolide III CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bakkenolide III**

Cat. No.: **B15591244**

[Get Quote](#)

In-Depth Technical Guide to Bakkenolide III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide III is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of **Bakkenolide III**, focusing on its chemical identity, molecular structure, and known biological activities. Detailed experimental protocols for assessing its bioactivity and an exploration of its potential mechanisms of action are presented to support further research and development.

Chemical Identity and Molecular Structure

Bakkenolide III is a member of the bakkenolide class of sesquiterpenoids. It is crucial to distinguish it from the structurally related compound, **Bakkenolide IIIa**.

Table 1: Chemical and Physical Properties of **Bakkenolide III**

Property	Value
CAS Number	24909-95-3
Molecular Formula	C ₁₅ H ₂₂ O ₄
Molecular Weight	266.33 g/mol
Appearance	Powder
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Source	Isolated from the roots of Petasites formosanus

Molecular Structure:

The molecular structure of **Bakkenolide III** is characterized by a sesquiterpene core with a lactone ring.

(A 2D chemical structure image of **Bakkenolide III** would be placed here in a full whitepaper.)

Biological Activities and Therapeutic Potential

Bakkenolide III has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a lead compound for drug development. Its primary reported activities include anti-inflammatory, antioxidant, and cytotoxic effects.

Anti-inflammatory Activity

Bakkenolide III is suggested to possess anti-inflammatory properties, a common characteristic of sesquiterpene lactones. While direct studies on **Bakkenolide III**'s anti-inflammatory mechanism are not extensively detailed in currently available literature, related compounds such as Bakkenolide B have been shown to inhibit the production of pro-inflammatory mediators. For instance, Bakkenolide B has been found to suppress the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages^[1]. The anti-inflammatory effects of similar compounds are often attributed to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Antioxidant Activity

The antioxidant potential of **Bakkenolide III** is another area of interest. Antioxidant compounds are crucial for combating oxidative stress, a pathological process implicated in numerous diseases. The ability of **Bakkenolide III** to scavenge free radicals can be evaluated using standard *in vitro* assays.

Cytotoxic Activity

Bakkenolide III has been reported to exhibit cytotoxic properties, indicating its potential for investigation as an anticancer agent. The cytotoxicity of a compound is typically assessed by its ability to induce cell death in cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the *in vitro* evaluation of **Bakkenolide III**'s biological activities.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare a stock solution of **Bakkenolide III** in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Add the diluted **Bakkenolide III** solutions to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).

- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of **Bakkenolide III**.

Antioxidant Activity using DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

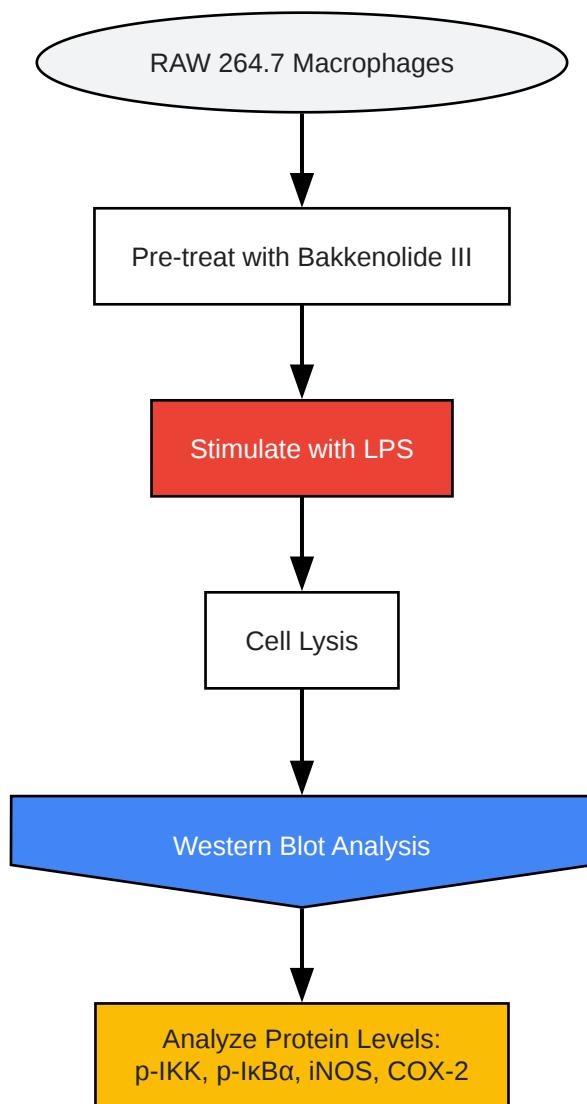
Protocol:

- **Sample Preparation:** Prepare a stock solution of **Bakkenolide III** in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.
- **Assay Reaction:** In a 96-well plate or cuvettes, add a specific volume of each **Bakkenolide III** dilution to a methanolic solution of DPPH (typically 0.1 mM). A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the **Bakkenolide III** sample. The IC_{50} value can be determined by plotting the percentage of scavenging activity against the concentration of **Bakkenolide III**.^{[2][3][4]}

Potential Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways modulated by **Bakkenolide III** are limited, the mechanisms of structurally similar compounds provide a logical starting point for investigation. The NF- κ B and MAPK signaling cascades are key regulators of inflammation and cell survival and are common targets for natural products.


NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS and COX-2. It is plausible that **Bakkenolide III** exerts its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **Bakkenolide III**.

Experimental Workflow for Investigating NF- κ B Inhibition

To determine if **Bakkenolide III** inhibits the NF- κ B pathway, a series of experiments in a relevant cell line (e.g., RAW 264.7 macrophages) can be performed.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying the effect of **Bakkenolide III** on NF-κB signaling.

Conclusion and Future Directions

Bakkenolide III is a promising natural product with demonstrated anti-inflammatory, antioxidant, and cytotoxic potential. This guide provides a foundational understanding of its chemical properties and biological activities, along with detailed experimental protocols to facilitate further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by **Bakkenolide III** to fully understand its therapeutic potential. In vivo studies are also necessary to validate the in vitro findings and to assess the safety and efficacy of **Bakkenolide III** in preclinical models of disease. The

structural similarities to other bioactive bakkenolides suggest that a comparative study of their mechanisms of action could yield valuable insights for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from *Petasites japonicus* leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Bakkenolide III CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15591244#bakkenolide-iii-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com